

How does GSK8573's binding to BRD9 compare to other bromodomains?

Author: BenchChem Technical Support Team. Date: December 2025



GSK8573: A Tale of Selective Bromodomain Binding

GSK8573, initially developed as an inactive control compound, has emerged as a noteworthy chemical tool for studying the specific functions of the BRD9 bromodomain. While its parent compound, GSK2801, targets the BAZ2A and BAZ2B bromodomains, **GSK8573** exhibits a unique and selective affinity for BRD9, making it an invaluable resource for researchers in epigenetics and drug discovery.

This guide provides a comprehensive comparison of **GSK8573**'s binding to BRD9 relative to other bromodomains, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this selective chemical probe.

Unraveling the Selectivity of GSK8573

GSK8573 was designed as a structurally similar but biologically inactive counterpart to GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] However, during its characterization, **GSK8573** displayed a surprising and significant binding affinity for the bromodomain of BRD9.[1]

Binding Affinity Profile



Experimental data from Isothermal Titration Calorimetry (ITC) has quantitatively demonstrated the selective binding of **GSK8573** to BRD9. The compound exhibits a dissociation constant (Kd) of 1.04 µM for BRD9.[1] In contrast, it has been shown to be inactive against BAZ2A, BAZ2B, and a panel of other bromodomains when screened using biolayer interferometry.[1] This high degree of selectivity is a key feature that distinguishes **GSK8573** as a valuable tool for isolating the biological roles of BRD9.

Bromodomain	Dissociation Constant (Kd)	Method
BRD9	1.04 μΜ	Isothermal Titration Calorimetry (ITC)
BAZ2A	Inactive	Biolayer Interferometry (BLI)
BAZ2B	Inactive	Biolayer Interferometry (BLI)
Other Bromodomains	Inactive	Biolayer Interferometry (BLI)

Table 1: Binding Affinity of **GSK8573** for BRD9 and Other Bromodomains. Data sourced from Chen et al., 2016.

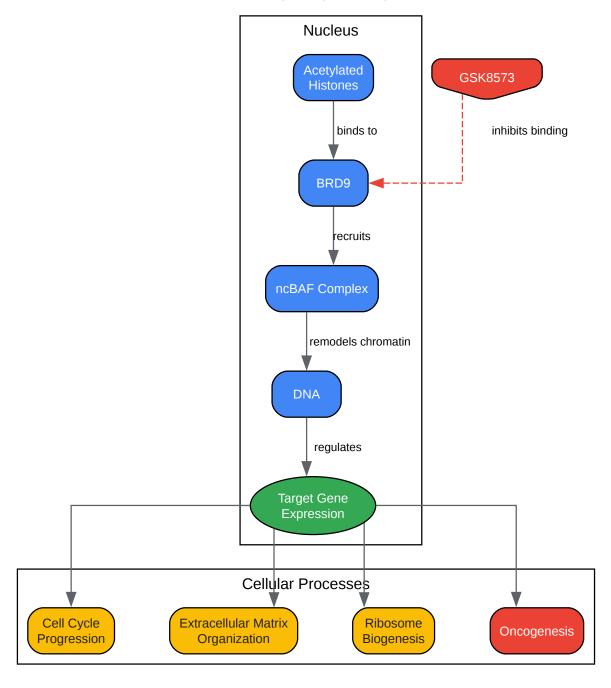
The Role of BRD9 in Cellular Signaling

BRD9 is a critical subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The binding of BRD9 to acetylated histones is a key step in the recruitment and function of the ncBAF complex at specific genomic locations.

The signaling pathway involving BRD9 has been implicated in various cellular processes, including cell cycle progression, extracellular matrix organization, and ribosome biogenesis. Dysregulation of the ncBAF complex and BRD9 function has been linked to several diseases, including cancer.

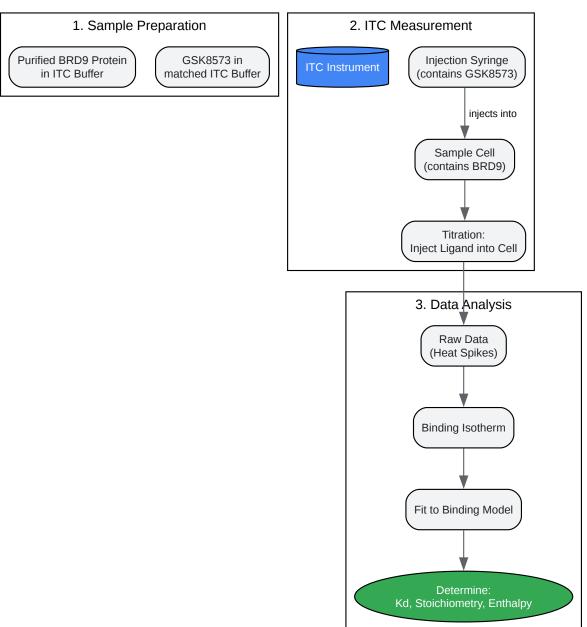


BRD9 Signaling Pathway





Isothermal Titration Calorimetry (ITC) Workflow



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References

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- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How does GSK8573's binding to BRD9 compare to other bromodomains?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607867#how-does-gsk8573-s-binding-to-brd9compare-to-other-bromodomains]

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